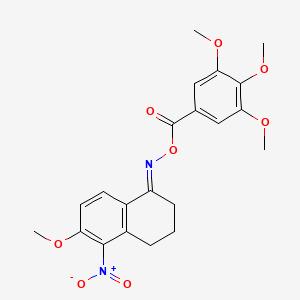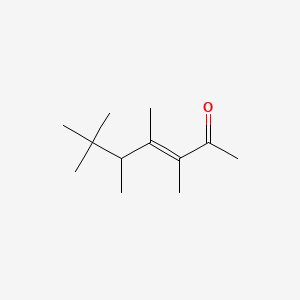
16-methylheptadecyl (E)-docos-13-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
科学研究应用
16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.
相似化合物的比较
Similar Compounds
- 16-methylheptadecyl (E)-octadec-9-enoate
- 16-methylheptadecyl (E)-eicos-11-enoate
- 16-methylheptadecyl (E)-tetradec-7-enoate
Uniqueness
16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.
属性
CAS 编号 |
97259-85-3 |
|---|---|
分子式 |
C40H78O2 |
分子量 |
591.0 g/mol |
IUPAC 名称 |
16-methylheptadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11- |
InChI 键 |
BDYMKXOJTJMBDU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)







![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)
